molecular formula C22H20N4O3 B2854340 3-(1-(indolizine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034347-52-7

3-(1-(indolizine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2854340
CAS No.: 2034347-52-7
M. Wt: 388.427
InChI Key: LBYFZGWFCFXMIQ-UHFFFAOYSA-N
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Description

3-(1-(indolizine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation.

Scientific Research Applications

Synthesis and Biological Activity

  • A study reported the synthesis and evaluation of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones for their ability to reverse electroconvulsive shock-induced amnesia in mice. The research delved into the effects of ring size, the introduction of heteroatoms, and alkyl substituents on biological activity, highlighting the synthesis route's significance in developing compounds with potential cognitive-enhancing properties (Butler et al., 1987).

Receptor Affinity and Antagonistic Properties

  • Another study synthesized a series of 1-(4-fluorophenyl)-1H-indoles with substitutions at the 3-position, demonstrating potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This research underscores the compound's potential as a noncataleptogenic, centrally acting antagonist, which could be beneficial for developing atypical neuroleptic medications (Perregaard et al., 1992).

Cytotoxicity and Chemical Synthesis

  • A catalyst-free synthesis of hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione compounds was conducted, evaluating their cytotoxicity against Artemia salina. This study illustrates the compound's potential in drug discovery, especially in identifying novel cytotoxic agents (Tao et al., 2019).

Applications in Organic Chemistry

  • Arylhydrazines have been recognized for their extensive use in synthesizing biologically active molecules such as indoles and quinazolines. Their role as arylation agents in oxidative cross-coupling reactions highlights their significance in creating complex organic molecules, indicating the broader application of related quinazoline derivatives in synthetic organic chemistry (Hosseinian et al., 2018).

Properties

IUPAC Name

3-[1-(indolizine-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-20(15-13-17-5-3-4-10-25(17)14-15)24-11-8-16(9-12-24)26-21(28)18-6-1-2-7-19(18)23-22(26)29/h1-7,10,13-14,16H,8-9,11-12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYFZGWFCFXMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CN5C=CC=CC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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